Pterostilbene

Description

Structure

3D Structure

Properties

IUPAC Name |

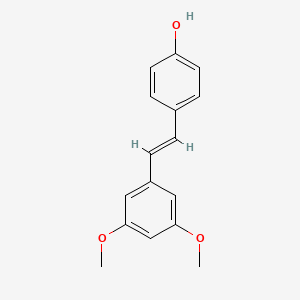

4-[(E)-2-(3,5-dimethoxyphenyl)ethenyl]phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16O3/c1-18-15-9-13(10-16(11-15)19-2)4-3-12-5-7-14(17)8-6-12/h3-11,17H,1-2H3/b4-3+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLEUZFDZJKSGMX-ONEGZZNKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1)C=CC2=CC=C(C=C2)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC(=CC(=C1)/C=C/C2=CC=C(C=C2)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9041106 | |

| Record name | Pterostilbene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9041106 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

537-42-8 | |

| Record name | Pterostilbene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=537-42-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pterostilbene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000537428 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pterostilbene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9041106 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PTEROSTILBENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/26R60S6A5I | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Pterostilbene: A Comprehensive Technical Guide on its Discovery, Natural Sources, and Mechanisms of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pterostilbene (B91288) (trans-3,5-dimethoxy-4'-hydroxystilbene), a naturally occurring phytoalexin, has garnered significant scientific attention for its potent antioxidant, anti-inflammatory, and anti-carcinogenic properties. Structurally similar to resveratrol (B1683913), it exhibits superior bioavailability, making it a promising candidate for therapeutic development. This technical guide provides an in-depth overview of the discovery of this compound, its primary natural sources with quantitative data, detailed experimental protocols for its extraction and analysis, and a thorough examination of the key signaling pathways it modulates.

Discovery and Historical Context

This compound was first isolated in 1940 from the heartwood of the Indian Kino tree, Pterocarpus marsupium.[1][2] For many years, its presence in nature was thought to be limited to this and other related plant species of the Pterocarpus genus. Traditionally, extracts from Pterocarpus marsupium have been used in Ayurvedic medicine for the management of diabetes.[3] It wasn't until decades later that this compound was identified in other widely consumed natural sources, most notably blueberries and grapes. This discovery broadened the scientific interest in this compound beyond its traditional uses, leading to extensive research into its diverse pharmacological activities. This compound belongs to the stilbenoid class of compounds, which are produced by plants in response to stress, such as fungal infections and UV radiation.[4]

Natural Sources and Quantitative Data

This compound is found in a limited number of plant species. The concentrations can vary significantly depending on the plant species, cultivar, geographical location, and environmental stressors such as fungal infections.[5] The primary natural sources of this compound are summarized in the table below.

| Natural Source | Plant Part | This compound Concentration | References |

| Pterocarpus marsupium | Heartwood | 0.11% - 0.98% of dry weight | [6] |

| Blueberries (Vaccinium spp.) | |||

| Vaccinium ashei (Rabbiteye) | Fruit (dried) | 99 - 520 ng/g | [7][8] |

| Vaccinium stamineum (Deerberry) | Fruit (dried) | 520 ng/g | [5][7] |

| Vaccinium corymbosum (Highbush) | Fruit | Present, levels vary | [7] |

| Vaccinium angustifolium (Lowbush) | Fruit | Present, levels vary | [7] |

| General Blueberries | Fruit (fresh) | 9.9 - 15.1 mg/kg | [5] |

| Grapes (Vitis vinifera) | |||

| Fungus-infected | Skin (fresh) | 0.2 - 4.7 mg/g | [5] |

| Healthy Berries (Gamay, Pinot Noir) | Fruit (fresh) | 14 - 530 ng/g | [9] |

| Peanuts (Arachis hypogaea) | Present, levels not specified | [5] | |

| Lingonberry (Vaccinium vitis-idaea) | Fruit | Present, levels vary | [7] |

Experimental Protocols

Extraction of this compound from Natural Sources

3.1.1. Soxhlet Extraction from Pterocarpus marsupium

This method is suitable for the efficient extraction of this compound from the heartwood of Pterocarpus marsupium.

-

Material Preparation: The heartwood is cut into small pieces, shade-dried, and pulverized into a coarse powder (e.g., 40-60 mesh).[10]

-

Extraction:

-

A known quantity of the powdered heartwood (e.g., 10 g) is placed in a cellulose (B213188) thimble.

-

The thimble is inserted into the main chamber of the Soxhlet extractor.

-

The extraction solvent, typically methanol (B129727) or aqueous alcohol, is placed in the distillation flask.[3][11]

-

The apparatus is heated, and the solvent vapor travels up the distillation arm, condenses in the condenser, and drips into the thimble containing the plant material.

-

Once the solvent reaches the overflow level, it is siphoned back into the distillation flask, carrying the extracted this compound.

-

This cycle is repeated for a sufficient duration to ensure complete extraction (e.g., several hours).

-

-

Concentration: The resulting extract is concentrated under reduced pressure using a rotary evaporator to remove the solvent and obtain a crude extract.[11]

3.1.2. Ultrasound-Assisted Extraction from Blueberries

This method utilizes ultrasonic waves to enhance the extraction efficiency from fruits like blueberries.

-

Material Preparation: Fresh or frozen blueberries are homogenized.

-

Extraction:

-

The homogenized blueberry material is mixed with a suitable solvent, such as a mixture of methanol, acetone, and water.[9]

-

The mixture is placed in an ultrasonic bath and subjected to sonication for a specified period (e.g., 15-30 minutes). The ultrasonic waves create cavitation bubbles that disrupt the plant cell walls, facilitating the release of this compound.

-

-

Filtration and Concentration: The extract is filtered to remove solid residues. The filtrate is then concentrated using a rotary evaporator to remove the organic solvents.[9]

Purification of this compound

Crude extracts containing this compound often require further purification to isolate the compound.

3.2.1. Column Chromatography

-

Stationary Phase: A glass column is packed with a suitable adsorbent, such as silica (B1680970) gel or neutral alumina.[10]

-

Sample Loading: The concentrated crude extract is dissolved in a minimal amount of a suitable solvent and loaded onto the top of the column.

-

Elution: A solvent or a gradient of solvents (mobile phase) is passed through the column. This compound, along with other compounds, will travel down the column at different rates depending on their affinity for the stationary and mobile phases.

-

Fraction Collection: Fractions of the eluate are collected sequentially.

-

Analysis: Each fraction is analyzed using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to identify the fractions containing pure this compound.

-

Concentration: The pure fractions are combined and the solvent is evaporated to yield purified this compound.[10]

3.2.2. Recrystallization

For achieving high purity, recrystallization can be employed as a final purification step.

-

Dissolution: The partially purified this compound is dissolved in a minimal amount of a hot solvent in which it is highly soluble.

-

Cooling: The solution is allowed to cool slowly. As the solution cools, the solubility of this compound decreases, and it crystallizes out of the solution, leaving impurities behind in the solvent.

-

Filtration: The crystals are collected by filtration.

-

Drying: The purified this compound crystals are dried to remove any remaining solvent.

Quantification of this compound by High-Performance Liquid Chromatography (HPLC)

HPLC is a widely used and accurate method for the quantification of this compound in extracts.

-

Instrumentation: A standard HPLC system equipped with a UV-Vis detector is used.

-

Chromatographic Conditions:

-

Column: A reverse-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.[12]

-

Mobile Phase: A gradient or isocratic mobile phase is employed. A common mobile phase is a mixture of acetonitrile (B52724) and water (often with a small amount of acid, such as phosphoric acid or acetic acid, to improve peak shape).[12][13]

-

Flow Rate: A typical flow rate is 1.0 mL/min.[12]

-

Detection: this compound is detected by its UV absorbance, typically at a wavelength of around 306-320 nm.[13][14]

-

-

Standard Curve: A standard curve is generated by injecting known concentrations of a pure this compound standard and plotting the peak area against the concentration.

-

Sample Analysis: The prepared extract is filtered through a 0.45 µm filter and injected into the HPLC system.

-

Quantification: The concentration of this compound in the sample is determined by comparing the peak area of this compound in the sample chromatogram to the standard curve.

Signaling Pathways Modulated by this compound

This compound exerts its biological effects by modulating several key signaling pathways involved in inflammation, oxidative stress, cell survival, and metabolism.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. This compound has been shown to inhibit the activation of this pathway.

Caption: this compound inhibits the NF-κB signaling pathway.

This compound inhibits the IκB kinase (IKK) complex, which is responsible for phosphorylating the inhibitory protein IκBα.[1] This prevents the degradation of IκBα and the subsequent release and nuclear translocation of the NF-κB p65/p50 dimer. As a result, the transcription of pro-inflammatory genes such as TNF-α, IL-6, COX-2, and iNOS is suppressed.[1]

PI3K/Akt/mTOR Signaling Pathway

The Phosphatidylinositol 3-kinase (PI3K)/Akt/mTOR pathway is crucial for cell survival, proliferation, and growth. Dysregulation of this pathway is common in cancer. This compound has been shown to inhibit this pathway.

Caption: this compound inhibits the PI3K/Akt/mTOR signaling pathway.

This compound inhibits the activation of PI3K, which in turn prevents the phosphorylation and activation of Akt.[15][16] This leads to the downregulation of the mammalian target of rapamycin (B549165) complex 1 (mTORC1) and its downstream effectors, resulting in the inhibition of cell proliferation and survival, and the induction of apoptosis in cancer cells.[15]

AMPK and SIRT1 Signaling Pathways

The AMP-activated protein kinase (AMPK) and Sirtuin 1 (SIRT1) pathways are key regulators of cellular energy homeostasis and longevity. This compound is known to activate both of these pathways.

Caption: this compound activates the AMPK and SIRT1 signaling pathways.

This compound activates AMPK, a cellular energy sensor.[17][18] Activated AMPK can then phosphorylate and activate PGC-1α, a master regulator of mitochondrial biogenesis. This compound also activates SIRT1, a NAD+-dependent deacetylase, which can deacetylate and further activate PGC-1α.[17][19] The activation of PGC-1α leads to increased mitochondrial biogenesis and an enhanced antioxidant response, contributing to the beneficial metabolic and anti-aging effects of this compound.

Conclusion

This compound is a promising natural compound with a well-documented presence in various dietary sources and a range of beneficial biological activities. Its superior bioavailability compared to resveratrol enhances its potential as a therapeutic agent. The detailed methodologies for its extraction, purification, and quantification provided in this guide offer a practical resource for researchers. Furthermore, the elucidation of its mechanisms of action through the modulation of key signaling pathways, including NF-κB, PI3K/Akt/mTOR, AMPK, and SIRT1, provides a solid foundation for further investigation and the development of novel this compound-based therapies for a variety of diseases. Continued research is warranted to fully explore the clinical applications of this potent natural compound.

References

- 1. This compound induces Nrf2/HO-1 and potentially regulates NF-κB and JNK–Akt/mTOR signaling in ischemic brain injury in neonatal rats - PMC [pmc.ncbi.nlm.nih.gov]

- 2. US20110144053A1 - Process for Obtaining Purified this compound and Methods of Use Thereof - Google Patents [patents.google.com]

- 3. academic.oup.com [academic.oup.com]

- 4. sciencedaily.com [sciencedaily.com]

- 5. New Insights into Dietary this compound: Sources, Metabolism, and Health Promotion Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. A Review of this compound Antioxidant Activity and Disease Modification - PMC [pmc.ncbi.nlm.nih.gov]

- 9. chromatographyonline.com [chromatographyonline.com]

- 10. EP2445488A1 - Process for obtaining purified this compound and methods of use thereof - Google Patents [patents.google.com]

- 11. phcogrev.com [phcogrev.com]

- 12. mdpi.com [mdpi.com]

- 13. Trans-Stilbenes in Commercial Grape Juices: Quantification Using HPLC Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 14. japsonline.com [japsonline.com]

- 15. Targeting the PI3K/Akt/mTOR signaling pathway by this compound attenuates mantle cell lymphoma progression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Dietary supplementation with this compound activates the PI3K-AKT-mTOR signalling pathway to alleviate progressive oxidative stress and promote placental nutrient transport - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. PGC1α activation by this compound ameliorates acute doxorubicin cardiotoxicity by reducing oxidative stress via enhancing AMPK and SIRT1 cascades | Aging [aging-us.com]

- 18. This compound suppresses oxidative stress and allergic airway inflammation through AMPK/Sirt1 and Nrf2/HO‐1 pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 19. PGC1α activation by this compound ameliorates acute doxorubicin cardiotoxicity by reducing oxidative stress via enhancing AMPK and SIRT1 cascades - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Pterostilbene: Chemical Structure and Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pterostilbene (B91288) (4-[(E)-2-(3,5-dimethoxyphenyl)ethenyl]phenol) is a naturally occurring stilbenoid, a class of phenolic compounds, and a structural analog of resveratrol (B1683913).[1][2] Primarily found in blueberries, grapes, and the heartwood of the Pterocarpus marsupium tree, it has garnered significant interest in the scientific community for its potential therapeutic applications.[1][2][3] this compound's unique chemical structure, featuring two methoxy (B1213986) groups in place of the hydroxyl groups found on the resveratrol molecule, confers upon it enhanced lipophilicity and oral bioavailability.[2][3] This guide provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis, and key signaling pathway interactions of this compound, tailored for a technical audience in research and drug development.

Chemical Structure and Identification

This compound, a stilbenol, is characterized by a trans-stilbene (B89595) core with a hydroxyl group at the 4-position and two methoxy groups at the 3' and 5' positions.[4] This structural arrangement is key to its biological activity and pharmacokinetic profile.

Table 1: Chemical Identification of this compound

| Identifier | Value |

| IUPAC Name | 4-[(E)-2-(3,5-dimethoxyphenyl)ethen-1-yl]phenol[1] |

| Other Names | 3',5'-Dimethoxy-4-stilbenol, 3,5-Dimethoxy-4'-hydroxy-E-stilbene, 3',5'-Dimethoxy-resveratrol[1] |

| CAS Number | 537-42-8[1] |

| Chemical Formula | C₁₆H₁₆O₃[1] |

| Molecular Weight | 256.30 g/mol [4] |

| Canonical SMILES | COC1=CC(=CC(=C1)/C=C/C2=CC=C(C=C2)O)OC[4] |

| InChI | InChI=1S/C16H16O3/c1-18-15-9-13(10-16(11-15)19-2)4-3-12-5-7-14(17)8-6-12/h3-11,17H,1-2H3/b4-3+[4] |

| InChIKey | VLEUZFDZJKSGMX-ONEGZZNKSA-N[4] |

Physicochemical and Spectroscopic Properties

The physicochemical properties of this compound contribute significantly to its absorption, distribution, metabolism, and excretion (ADME) profile. Its higher lipophilicity compared to resveratrol is a key determinant of its enhanced bioavailability.

Table 2: Physicochemical Properties of this compound

| Property | Value | Reference |

| Melting Point | 88-92 °C | [5] |

| Boiling Point | 420.4 ± 35.0 °C (Predicted) | [1] |

| pKa (Strongest Acidic) | 9.5 - 9.96 | [1][6] |

| logP | 3.48 - 4.13 | [6][7][8][9] |

| Solubility in Water | 0.0180 mg/g (25 °C) | [10][11] |

| Solubility in Ethanol | ~50 mg/mL | [12] |

| Solubility in DMSO | ~30 mg/mL | [12] |

| Solubility in DMF | ~30 mg/mL | [12] |

| Solubility in Propylene Glycol | 1127 mg/g (25 °C) | [10][11] |

| Solubility in PEG-400 | 340.0 mg/g (25 °C) | [10][11] |

Table 3: Spectroscopic Data for this compound

| Spectroscopic Method | Key Data | Reference |

| UV-Vis (in Methanol) | λmax: 219, 306, 309, 320, 321 nm | [1][12][13][14] |

| ¹H NMR (CDCl₃) | Chemical shifts (ppm): 7.37 (d, 2H), 6.99 (d, 1H), 6.88 (d, 2H), 6.65 (d, 2H), 6.38 (t, 1H), 4.85 (s, 1H), 3.82 (s, 6H) | [15][16] |

| ¹³C NMR (CDCl₃) | Chemical shifts (ppm): 160.76, 155.33, 139.68, 129.96, 128.71, 127.99, 126.43, 115.62, 104.46, 99.62, 55.33 | [17] |

| Mass Spectrometry (ESI-MS/MS, Negative Mode) | [M-H]⁻ at m/z 255.10251; Fragment ions at m/z 240, 225, 197, 117 | [18][19][20] |

| Mass Spectrometry (ESI-MS/MS, Positive Mode) | [M+H]⁺ at m/z 257.11615; Fragment ions at m/z 242, 227, 137, 121 | [18][19][20] |

Synthesis of this compound

Biosynthesis

In plants, this compound is synthesized via the phenylpropanoid pathway.[21][22] The pathway begins with the amino acid phenylalanine, which is converted to p-coumaroyl-CoA. Stilbene (B7821643) synthase then catalyzes the condensation of p-coumaroyl-CoA with three molecules of malonyl-CoA to form resveratrol.[21][22] Finally, resveratrol O-methyltransferase (ROMT) methylates the hydroxyl groups at the 3' and 5' positions of resveratrol to yield this compound.[21][22]

Chemical Synthesis

Several chemical synthesis routes for this compound have been developed, with the Wittig-Horner reaction being a common and effective method. This reaction involves the olefination of an aldehyde using a phosphonate (B1237965) carbanion (ylide).

A general protocol for the synthesis of this compound via the Wittig-Horner reaction is as follows:

-

Preparation of the Phosphonate: 3,5-Dimethoxybenzyl alcohol is first converted to 3,5-dimethoxybenzyl chloride. The chloride is then reacted with trimethyl phosphite (B83602) to yield 3,5-dimethoxybenzyl dimethylphosphonate.[23]

-

Protection of the Aldehyde: The hydroxyl group of p-hydroxybenzaldehyde is protected, for example, by reacting it with triphenylmethyl chloride to form p-(triphenylmethoxy)benzaldehyde.[23]

-

Wittig-Horner Reaction: The protected aldehyde is reacted with the phosphonate in the presence of a base, such as sodium methoxide, in a suitable solvent like toluene. This reaction forms the stilbene backbone.[23]

-

Deprotection: The protecting group on the hydroxyl function is removed under acidic conditions to yield the final product, this compound.[23]

-

Purification: The crude product is purified by column chromatography and/or recrystallization to obtain pure this compound.[11][24]

Other synthetic methods include the Heck reaction, which involves the palladium-catalyzed coupling of an aryl halide with an alkene, and the Vilsmeier-Haack reaction for the formylation of aromatic compounds, which can be a step in a multi-step synthesis.[15][20][25][26]

Key Signaling Pathway Interactions

This compound exerts its diverse biological effects by modulating several key intracellular signaling pathways. These include the activation of SIRT1, Nrf2, and AMPK pathways, which are central to cellular homeostasis, stress response, and metabolism.

SIRT1 Activation

Sirtuin 1 (SIRT1) is a NAD+-dependent deacetylase that plays a crucial role in regulating cellular metabolism, stress resistance, and aging. This compound is a potent activator of SIRT1.[14][27] By activating SIRT1, this compound can deacetylate and thereby modulate the activity of numerous downstream targets, including peroxisome proliferator-activated receptor-gamma coactivator 1-alpha (PGC-1α) and Forkhead box O (FOXO) transcription factors. This activation leads to enhanced mitochondrial biogenesis, improved metabolic function, and neuroprotection.[16][27][28][29]

Nrf2 Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that regulates the expression of a wide array of antioxidant and detoxification enzymes.[30] Under basal conditions, Nrf2 is sequestered in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and proteasomal degradation.[4][30] this compound can disrupt the Keap1-Nrf2 interaction, leading to the stabilization and nuclear translocation of Nrf2.[4][20] In the nucleus, Nrf2 binds to the antioxidant response element (ARE) in the promoter regions of its target genes, upregulating the expression of protective enzymes such as heme oxygenase-1 (HO-1), NAD(P)H quinone dehydrogenase 1 (NQO1), and superoxide (B77818) dismutase (SOD).[5][7][22][26][31] This leads to a robust antioxidant and anti-inflammatory response.

AMPK Activation

AMP-activated protein kinase (AMPK) is a central regulator of cellular energy homeostasis.[10][25] It is activated in response to an increase in the cellular AMP/ATP ratio, indicating low energy status. This compound has been shown to activate AMPK, leading to the phosphorylation of downstream targets that switch on catabolic pathways to generate ATP and switch off anabolic pathways that consume ATP.[3][10][12][25][32][33] Key downstream effects of AMPK activation by this compound include the inhibition of lipogenesis and the induction of apoptosis in cancer cells.[10][12][32]

Experimental Protocols

SIRT1 Activity Assay (Fluorometric)

This protocol is a general guideline for measuring SIRT1 activity in response to this compound treatment.

-

Cell Culture and Treatment:

-

Culture cells of interest (e.g., HEK293T) in appropriate media.

-

Treat cells with varying concentrations of this compound (e.g., 1-50 µM) or vehicle control for a specified time (e.g., 24 hours).

-

-

Cell Lysis and Protein Quantification:

-

Harvest cells and lyse them in a suitable lysis buffer.

-

Quantify the total protein concentration of the cell lysates using a standard method (e.g., BCA assay).

-

-

SIRT1 Activity Measurement:

-

Use a commercial fluorometric SIRT1 activity assay kit (e.g., Abcam ab156065).[34]

-

In a 96-well plate, add equal amounts of protein lysate from each treatment group.

-

Add the SIRT1 substrate and NAD+ to each well.

-

Incubate the plate at 37°C for a specified time (e.g., 1 hour).

-

Add the developer solution to stop the reaction and generate the fluorescent signal.

-

Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths.

-

-

Data Analysis:

-

Calculate the relative SIRT1 activity for each treatment group compared to the vehicle control.

-

Nrf2 Nuclear Translocation Assay (Western Blot)

This protocol outlines the steps to assess the effect of this compound on Nrf2 nuclear translocation.

-

Cell Culture and Treatment:

-

Culture cells (e.g., HaCaT keratinocytes) and treat with this compound as described above.[22]

-

-

Nuclear and Cytoplasmic Fractionation:

-

Harvest cells and perform nuclear and cytoplasmic fractionation using a commercial kit or a standard protocol.

-

-

Protein Quantification:

-

Quantify the protein concentration in both the nuclear and cytoplasmic fractions.

-

-

Western Blotting:

-

Separate equal amounts of protein from each fraction by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane and probe with primary antibodies against Nrf2, a nuclear marker (e.g., Lamin B1), and a cytoplasmic marker (e.g., β-actin).

-

Incubate with the appropriate HRP-conjugated secondary antibodies.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

-

-

Data Analysis:

-

Quantify the band intensities and normalize the Nrf2 levels in the nuclear and cytoplasmic fractions to their respective loading controls.

-

Calculate the ratio of nuclear to cytoplasmic Nrf2 to determine the extent of translocation.

-

AMPK Phosphorylation Assay (Western Blot)

This protocol describes how to measure the activation of AMPK by assessing its phosphorylation status.

-

Cell Culture and Treatment:

-

Culture cells (e.g., prostate cancer cells PC3 or LNCaP) and treat with this compound.[12]

-

-

Cell Lysis and Protein Quantification:

-

Lyse the cells and quantify the total protein concentration.

-

-

Western Blotting:

-

Perform SDS-PAGE and protein transfer as described above.

-

Probe the membrane with primary antibodies against phosphorylated AMPK (p-AMPK, at Thr172) and total AMPK.

-

Use an antibody against a loading control (e.g., β-actin) for normalization.

-

Incubate with secondary antibodies and detect the bands.

-

-

Data Analysis:

-

Quantify the band intensities and calculate the ratio of p-AMPK to total AMPK to determine the level of AMPK activation.

-

Conclusion

This compound is a promising natural compound with a well-characterized chemical structure and a unique set of physicochemical properties that contribute to its enhanced bioavailability. Its synthesis, both biological and chemical, is well-understood, allowing for its production for research and potential therapeutic use. The ability of this compound to modulate key signaling pathways, including SIRT1, Nrf2, and AMPK, provides a molecular basis for its wide range of observed biological activities, from antioxidant and anti-inflammatory effects to the regulation of metabolism and apoptosis. The experimental protocols provided in this guide offer a starting point for researchers to investigate the multifaceted actions of this intriguing stilbenoid further. Continued research into the mechanisms and applications of this compound is warranted to fully elucidate its potential in drug development and disease prevention.

References

- 1. mdpi.com [mdpi.com]

- 2. This compound: A natural neuroprotective stilbene with anti-Alzheimer's disease properties - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound inhibits nutrient metabolism and induces apoptosis through AMPK activation in multiple myeloma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The interaction of this compound with Keap1 and its regulation on the Nrf2-ARE pathway: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]

- 5. oncotarget.com [oncotarget.com]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. mdpi.com [mdpi.com]

- 9. This compound Induces Cell Apoptosis and Cell Cycle Arrest in T-Cell Leukemia/Lymphoma by Suppressing the ERK1/2 Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 10. spandidos-publications.com [spandidos-publications.com]

- 11. Frontiers | this compound Attenuates Astrocytic Inflammation and Neuronal Oxidative Injury After Ischemia-Reperfusion by Inhibiting NF-κB Phosphorylation [frontiersin.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. researchgate.net [researchgate.net]

- 14. Pterostibene: potent SIRT1 activator [this compound.com]

- 15. This compound simultaneously induces apoptosis, cell cycle arrest and cyto-protective autophagy in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 16. SIRT1 Is Involved in the Neuroprotection of this compound Against Amyloid β 25–35-Induced Cognitive Deficits in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. iv.iiarjournals.org [iv.iiarjournals.org]

- 20. This compound-mediated Nrf2 activation: Mechanistic insights on Keap1:Nrf2 interface - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Frontiers | this compound Activates the Nrf2-Dependent Antioxidant Response to Ameliorate Arsenic-Induced Intracellular Damage and Apoptosis in Human Keratinocytes [frontiersin.org]

- 22. This compound Activates the Nrf2-Dependent Antioxidant Response to Ameliorate Arsenic-Induced Intracellular Damage and Apoptosis in Human Keratinocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 23. aacrjournals.org [aacrjournals.org]

- 24. This compound in the treatment of inflammatory and oncological diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 25. vitamonk.com [vitamonk.com]

- 26. This compound induces Nrf2/HO-1 and potentially regulates NF-κB and JNK–Akt/mTOR signaling in ischemic brain injury in neonatal rats - PMC [pmc.ncbi.nlm.nih.gov]

- 27. This compound Enhances Thermogenesis and Mitochondrial Biogenesis by Activating the SIRT1/PGC-1α/SIRT3 Pathway to Prevent Western Diet-Induced Obesity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. PGC1α activation by this compound ameliorates acute doxorubicin cardiotoxicity by reducing oxidative stress via enhancing AMPK and SIRT1 cascades | Aging [aging-us.com]

- 29. SIRT1 activation by this compound attenuates the skeletal muscle oxidative stress injury and mitochondrial dysfunction induced by ischemia reperfusion injury | Semantic Scholar [semanticscholar.org]

- 30. This compound: A Potent Activator of NRF2 [this compound.com]

- 31. mdpi.com [mdpi.com]

- 32. Activation of AMPK by this compound suppresses lipogenesis and cell-cycle progression in p53 positive and negative human prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 33. AMPK activation by this compound contributes to suppression of hepatic gluconeogenic gene expression and glucose production in H4IIE cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 34. This compound Alleviates Cholestasis by Promoting SIRT1 Activity in Hepatocytes and Macrophages - PMC [pmc.ncbi.nlm.nih.gov]

Pterostilbene's In Vitro Mechanisms of Action: A Technical Guide

Introduction

Pterostilbene (B91288), a natural analog of resveratrol (B1683913) found predominantly in blueberries and grapes, has garnered significant attention within the scientific community for its potent antioxidant, anti-inflammatory, and anticancer properties. Its superior bioavailability compared to resveratrol makes it a compelling candidate for further investigation in drug development. This technical guide provides an in-depth overview of the in vitro mechanisms of action of this compound, focusing on its effects on cancer cells, and its role in modulating key signaling pathways involved in cellular stress and inflammation. The information presented is intended for researchers, scientists, and professionals in the field of drug development.

Anticancer Mechanisms of Action

This compound exerts its anticancer effects through a multi-pronged approach, primarily by inducing apoptosis (programmed cell death) and causing cell cycle arrest in various cancer cell lines.

Induction of Apoptosis

This compound has been demonstrated to induce apoptosis in a wide range of cancer cells in a dose- and time-dependent manner.[1] The process is often mediated through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. Key molecular events include the activation of effector caspases, such as caspase-3, -8, and -9, and the cleavage of poly(ADP-ribose) polymerase (PARP).[1]

Quantitative Data on this compound-Induced Apoptosis:

| Cell Line | Concentration (µM) | Treatment Time (h) | Apoptotic Cells (%) | Reference |

| H520 (Lung SqCC) | 12.5 | 48 | Increased early apoptosis | [2] |

| H520 (Lung SqCC) | 25 | 48 | Increased early apoptosis | [2] |

| H520 (Lung SqCC) | 50 | 48 | Increased early apoptosis | [2] |

| HEp-2 (HNC) | IC10, IC30, IC50 | 48 | Dose-dependent increase | [3] |

| SCC-90 (HNC) | IC10, IC30, IC50 | 48 | Dose-dependent increase | [3] |

| SCC-9 (HNC) | IC10, IC30, IC50 | 48 | Dose-dependent increase | [3] |

| FaDu (HNC) | IC10, IC30, IC50 | 48 | Dose-dependent increase | [3] |

| DU145 (Prostate) | IC50, IC90 | 48 | Significant increase | [4] |

| LNCaP (Prostate) | IC50, IC90 | 48 | Significant increase | [4] |

Experimental Protocol: Annexin V-FITC/PI Apoptosis Assay

A common method to quantify this compound-induced apoptosis is through flow cytometry using Annexin V-FITC and Propidium (B1200493) Iodide (PI) staining.

-

Cell Culture and Treatment: Seed cancer cells (e.g., H520) in 6-well plates and allow them to adhere. Treat the cells with varying concentrations of this compound (e.g., 12.5, 25, 50 µM) for a specified duration (e.g., 48 hours).[2]

-

Cell Harvesting: After treatment, collect both adherent and floating cells. Centrifuge the cell suspension to pellet the cells.

-

Staining: Resuspend the cell pellet in Annexin V binding buffer. Add Annexin V-FITC and PI solution to the cell suspension and incubate in the dark at room temperature.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered to be in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Cell Cycle Arrest

This compound can halt the progression of the cell cycle at various phases, thereby inhibiting cancer cell proliferation. The specific phase of arrest (G0/G1, S, or G2/M) can be cell-type and concentration-dependent.[5][6][7] For instance, in HT-29 colon cancer cells, lower concentrations of this compound induce G0/G1 arrest, while higher concentrations lead to an increase in the sub-G1 population, indicative of apoptosis.[6] In other cell lines like T-cell leukemia/lymphoma, this compound has been shown to induce S-phase arrest.[7]

Quantitative Data on this compound-Induced Cell Cycle Arrest:

| Cell Line | Concentration (µM) | Treatment Time (h) | Effect on Cell Cycle | Reference |

| HT-29 (Colon) | 10, 40 | 72 | Increase in G0/G1 phase | [6] |

| HT-29 (Colon) | 60 | 72 | Increase in sub-G1 phase | [6] |

| C32 (Melanoma) | 20, 40, 60 | 72 | S phase arrest, increase in sub-G1 | [5] |

| A2058 (Melanoma) | 40, 60 | 72 | Increase in sub-G1 phase | [5] |

| H520 (Lung SqCC) | 12.5-50 | 48 | Increase in S phase | [8] |

| MOLT4 (Leukemia) | IC90 | 24 | S phase arrest | [9] |

Experimental Protocol: Cell Cycle Analysis by Propidium Iodide Staining

Cell cycle distribution is typically analyzed by staining cellular DNA with propidium iodide (PI) followed by flow cytometry.

-

Cell Culture and Treatment: Culture cells to a suitable confluency and treat with different concentrations of this compound for a defined period (e.g., 24, 48, or 72 hours).

-

Cell Fixation: Harvest the cells and fix them in ice-cold 70% ethanol (B145695) to permeabilize the cell membrane.

-

Staining: Wash the fixed cells and resuspend them in a staining solution containing PI and RNase A (to prevent staining of double-stranded RNA).

-

Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The intensity of the PI fluorescence is proportional to the amount of DNA, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Signaling Pathways Modulated by this compound in Cancer

Antioxidant and Anti-inflammatory Mechanisms of Action

This compound's therapeutic potential extends beyond its anticancer effects. It is a potent modulator of cellular antioxidant and anti-inflammatory responses, primarily through the activation of the Nrf2 and SIRT1 pathways and the inhibition of the NF-κB pathway.

Nrf2-Mediated Antioxidant Response

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a key transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes. This compound has been shown to activate the Nrf2 pathway, leading to the upregulation of downstream targets such as heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1).[10] This enhances the cell's capacity to neutralize reactive oxygen species (ROS) and combat oxidative stress.

Experimental Protocol: Nrf2/ARE Luciferase Reporter Assay

The activation of the Nrf2 pathway can be quantified using a luciferase reporter assay containing an Antioxidant Response Element (ARE).

-

Cell Transfection: Transfect a suitable cell line (e.g., HEK293T) with a plasmid containing a luciferase reporter gene under the control of an ARE promoter.

-

Cell Treatment: After transfection, treat the cells with various concentrations of this compound.

-

Luciferase Assay: Lyse the cells and measure the luciferase activity using a luminometer. An increase in luciferase activity indicates the activation of the Nrf2/ARE pathway.

Inhibition of NF-κB Signaling

Nuclear factor-kappa B (NF-κB) is a critical transcription factor involved in the inflammatory response. In many pathological conditions, including cancer, NF-κB is constitutively active. This compound has been shown to inhibit the NF-κB signaling pathway, thereby reducing the expression of pro-inflammatory cytokines and enzymes.[11]

Experimental Protocol: NF-κB Luciferase Reporter Assay

Similar to the Nrf2 assay, a luciferase reporter assay can be used to measure the inhibition of NF-κB activity.

-

Cell Transfection: Co-transfect cells with an NF-κB-responsive luciferase reporter plasmid and a constitutively active Renilla luciferase plasmid (for normalization).

-

Cell Treatment and Stimulation: Treat the cells with this compound for a specified period, followed by stimulation with an NF-κB activator (e.g., TNF-α or LPS).

-

Dual-Luciferase Assay: Measure both firefly and Renilla luciferase activities. A decrease in the normalized firefly luciferase activity indicates inhibition of the NF-κB pathway.

Activation of SIRT1

Sirtuin 1 (SIRT1) is a NAD+-dependent deacetylase that plays a crucial role in cellular metabolism, stress resistance, and longevity. This compound has been identified as a potent activator of SIRT1.[12] By activating SIRT1, this compound can influence a variety of downstream targets involved in cellular health and disease.

Signaling Pathways in Antioxidant and Anti-inflammatory Response

Summary and Future Perspectives

This compound demonstrates a remarkable array of in vitro activities that underscore its potential as a therapeutic agent. Its ability to selectively induce apoptosis and cell cycle arrest in cancer cells, coupled with its potent antioxidant and anti-inflammatory effects through the modulation of the Nrf2, NF-κB, and SIRT1 pathways, provides a strong rationale for its continued investigation. The quantitative data and experimental protocols summarized in this guide offer a valuable resource for researchers and drug development professionals. Future in vitro studies should focus on elucidating the intricate crosstalk between these signaling pathways and exploring the potential for synergistic combinations with existing therapies. A deeper understanding of this compound's molecular targets and mechanisms of action will be crucial in translating its promising in vitro profile into effective clinical applications.

Cytotoxicity of this compound in Various Cancer Cell Lines

The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency. This compound has been shown to inhibit the proliferation of a wide variety of cancer cell lines with varying IC50 values.

Table of IC50 Values for this compound in Human Cancer Cell Lines:

| Cell Line | Cancer Type | IC50 (µM) | Treatment Time (h) | Reference |

| HT-29 | Colon | 20.20 | 72 | [5] |

| SW1116 | Colon | 70.22 | 72 | [5] |

| C32 | Melanoma | ~10 | 72 | [5] |

| A2058 | Melanoma | 21.45 | 72 | [2] |

| SKBR3 | Breast | 49.19 | 72 | [5] |

| MCF-7 | Breast | 40.18 | 72 | [5] |

| PC3 | Prostate | 74.3 | Not Specified | [6] |

| SKOV3 | Ovary | 47.03 | 72 | [5] |

| HCT116 | Colon | 12 | Not Specified | [6] |

| Caco-2 | Colon | 75 | Not Specified | [6] |

| T24 | Bladder | 3.9 | 48 | [6] |

| HT1376 | Bladder | 4.6 | 48 | [6] |

| HeLa | Cervical | 108.7 | Not Specified | [8] |

| CaSki | Cervical | 44.45 | Not Specified | [8] |

| SiHa | Cervical | 91.15 | Not Specified | [8] |

| CAL27 (cisplatin-resistant) | Oral | 98.29 | Not Specified | [8] |

| H520 | Lung SqCC | 31.4 | 48 | [2] |

| H226 | Lung SqCC | 44.3 | 48 | [2] |

| OVCAR-8 | Ovarian | 75-161 | 48 | |

| Caov-3 | Ovarian | 75-161 | 48 |

Experimental Protocol: MTT Cell Viability Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability.

-

Cell Seeding: Plate cells in a 96-well plate at an appropriate density and allow them to attach overnight.

-

Compound Treatment: Treat the cells with a range of this compound concentrations for the desired duration (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate to allow for the formation of formazan (B1609692) crystals by metabolically active cells.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (usually around 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.

-

IC50 Calculation: Plot the percentage of cell viability against the logarithm of the this compound concentration and determine the IC50 value from the dose-response curve.

Experimental Protocol: Western Blot Analysis

Western blotting is a widely used technique to detect specific proteins in a sample.

-

Protein Extraction: Lyse this compound-treated and control cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA or Bradford assay).

-

SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-caspase-3, anti-p21, anti-Nrf2) at an appropriate dilution (e.g., 1:1000) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

-

Detection: Add an HRP substrate to the membrane and detect the chemiluminescent signal using an imaging system. The intensity of the bands corresponds to the amount of the target protein. β-actin or GAPDH is commonly used as a loading control to normalize the data.

References

- 1. researchgate.net [researchgate.net]

- 2. spandidos-publications.com [spandidos-publications.com]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. This compound Induces Apoptosis in Awakening Quiescent Prostate Cancer Cells by Upregulating C/EBP-β-Mediated SOD2 Transcription - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Mechanism of this compound-Induced Cell Death in HT-29 Colon Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound Induces Cell Apoptosis and Cell Cycle Arrest in T-Cell Leukemia/Lymphoma by Suppressing the ERK1/2 Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. This compound down-regulates hTERT at physiological concentrations in breast cancer cells: potentially through the inhibition of cMyc - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Frontiers | this compound Activates the Nrf2-Dependent Antioxidant Response to Ameliorate Arsenic-Induced Intracellular Damage and Apoptosis in Human Keratinocytes [frontiersin.org]

- 11. mdpi.com [mdpi.com]

- 12. Resveratrol and this compound epigenetically restore PTEN expression by targeting oncomiRs of the miR-17 family in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]

Pterostilbene's Modulation of Nrf2 and SIRT1: A Technical Guide to Core Antioxidant Pathways

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: Pterostilbene (B91288), a natural dimethylated analog of resveratrol (B1683913), has garnered significant attention for its superior bioavailability and potent antioxidant properties.[1][2] This document provides a detailed examination of the molecular mechanisms through which this compound exerts its effects, focusing on two key regulatory pathways: the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway and the Sirtuin 1 (SIRT1) pathway. We will dissect the signaling cascades, present quantitative data from preclinical studies, detail relevant experimental protocols, and provide visual representations of these complex interactions to offer a comprehensive resource for professionals in the field.

The Nrf2-ARE Antioxidant Pathway

The Nrf2-antioxidant response element (ARE) pathway is a primary cellular defense mechanism against oxidative stress.[3] Under basal conditions, Nrf2 is sequestered in the cytoplasm by its negative regulator, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and subsequent proteasomal degradation.[4][5] The activation of this pathway by this compound is a cornerstone of its antioxidant effect.

Mechanism of this compound-Induced Nrf2 Activation

This compound activates the Nrf2 pathway primarily by disrupting the Keap1-Nrf2 interaction.[6] Computational and in vitro studies suggest that this compound binds directly to the Kelch domain of Keap1.[3][6] This binding event prevents Keap1 from targeting Nrf2 for degradation. As a result, newly synthesized Nrf2 accumulates, stabilizes, and translocates to the nucleus.[3][7] Within the nucleus, Nrf2 binds to the ARE in the promoter regions of numerous target genes, initiating the transcription of a suite of cytoprotective and antioxidant enzymes.[4][8]

Additional proposed mechanisms include this compound-mediated phosphorylation of Nrf2 via the ERK signaling pathway, which can also lead to its dissociation from Keap1, and the stimulation of p62 binding to Keap1, which enhances Nrf2 activation.[7]

Quantitative Data: Nrf2 Target Gene Expression

The activation of Nrf2 by this compound leads to a measurable upregulation of its downstream target genes. The following table summarizes findings from a study on human endothelial cells under a hyperglycemic microenvironment (HGM), demonstrating the reversal of gene suppression by this compound.

| Gene | Function | Fold-Change (HGM vs. Control) | Fold-Change (PTS Pretreatment + HGM vs. HGM) | Reference |

| NQO1 | NAD(P)H Quinone Dehydrogenase 1 | ▼ 3.0-fold (p < 0.01) | ▲ Increased | [9] |

| SOD2 | Superoxide Dismutase 2 | ▼ 5.0-fold (p < 0.05) | ▲ Increased | [9] |

| CAT | Catalase | ▼ 1.35-fold | ▲ Increased | [9] |

| HO-1 | Heme Oxygenase 1 | ▼ 1.53-fold | ▲ Increased | [9] |

Note: "▲ Increased" indicates a statistically significant upregulation compared to the HGM-only group, though specific fold-change values were not provided in the source text.

Experimental Protocol: Western Blot for Nrf2 Nuclear Translocation

Confirming the nuclear translocation of Nrf2 is a key experiment to validate pathway activation. The following protocol is a representative methodology based on standard laboratory practices.[10][11]

Objective: To quantify the relative abundance of Nrf2 protein in the cytoplasmic and nuclear fractions of cells treated with this compound.

1. Cell Culture and Treatment:

-

Plate cells (e.g., HEK293T, HepG2, or human endothelial cells) in appropriate culture dishes and allow them to adhere overnight.[3][9][10]

-

Treat cells with various concentrations of this compound (e.g., 0-10 µM) or a vehicle control (e.g., DMSO) for a specified time course (e.g., 4, 8, 12, 24 hours).[9][10]

2. Nuclear and Cytoplasmic Fractionation:

-

After treatment, wash cells twice with ice-cold Phosphate-Buffered Saline (PBS).

-

Scrape cells into a hypotonic lysis buffer (e.g., 10 mM HEPES, 10 mM KCl, 0.1 mM EDTA, with protease/phosphatase inhibitors).

-

Incubate on ice for 15 minutes to allow cells to swell.

-

Add a detergent (e.g., NP-40 to a final concentration of 0.5%) and vortex vigorously to lyse the cell membrane.

-

Centrifuge at low speed (e.g., 3,000 x g) for 10 minutes at 4°C. The resulting supernatant is the cytoplasmic fraction .

-

Wash the remaining nuclear pellet with lysis buffer.

-

Resuspend the pellet in a high-salt nuclear extraction buffer (e.g., 20 mM HEPES, 0.4 M NaCl, 1 mM EDTA, with inhibitors).

-

Incubate on ice for 30 minutes with intermittent vortexing to lyse the nucleus.

-

Centrifuge at high speed (e.g., 16,000 x g) for 20 minutes at 4°C. The resulting supernatant is the nuclear fraction .

3. Protein Quantification:

-

Determine the protein concentration of both cytoplasmic and nuclear fractions using a Bradford or BCA protein assay.

4. SDS-PAGE and Immunoblotting:

-

Denature equal amounts of protein (e.g., 20-30 µg) from each fraction by boiling in Laemmli buffer.

-

Separate proteins by size on an SDS-polyacrylamide gel and transfer them to a PVDF or nitrocellulose membrane.

-

Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in TBST (Tris-Buffered Saline with 0.1% Tween 20).

-

Incubate the membrane with a primary antibody against Nrf2 overnight at 4°C.

-

Also, probe for loading controls: β-actin or α-tubulin for the cytoplasmic fraction and Lamin B1 or Histone H3 for the nuclear fraction.

-

Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

5. Detection and Analysis:

-

Apply an enhanced chemiluminescence (ECL) substrate and visualize protein bands using a digital imager.

-

Quantify band intensities using densitometry software. Normalize Nrf2 intensity to the respective loading control for each fraction.

-

Calculate the nuclear-to-cytoplasmic ratio of Nrf2 to demonstrate translocation.[9]

The SIRT1 Longevity Pathway

SIRT1 is a NAD+-dependent deacetylase that plays a critical role in regulating cellular metabolism, stress resistance, and longevity.[12] It targets a wide range of proteins, including transcription factors and histones, to modulate gene expression in response to the cell's energy status.[12] this compound is a known activator of SIRT1, contributing significantly to its health benefits.[4][13]

Mechanism of this compound-Induced SIRT1 Activation

This compound directly activates SIRT1's deacetylase activity.[13] This activation is crucial for its downstream effects. Once activated, SIRT1 can deacetylate and thereby modulate the activity of several key proteins involved in mitochondrial biogenesis and stress response:

-

PGC-1α (Peroxisome proliferator-activated receptor-gamma coactivator 1-alpha): SIRT1 deacetylates PGC-1α, a master regulator of mitochondrial biogenesis.[14] This activation leads to the expression of downstream factors like Nuclear Respiratory Factor 1 (NRF1) and Uncoupling Protein 2 (UCP2), enhancing mitochondrial function and thermogenesis.[14][15]

-

FOXO1 (Forkhead box protein O1): By deacetylating FOXO1, SIRT1 influences the expression of genes involved in stress resistance and metabolism.[16]

-

p53: SIRT1 can deacetylate the tumor suppressor protein p53, thereby inhibiting apoptosis and cellular senescence.[12][16]

Studies have also shown that this compound can activate SIRT1 indirectly by activating AMP-activated protein kinase (AMPK), which in turn can increase cellular NAD+ levels, the essential cofactor for SIRT1 activity.[17]

Quantitative Data: SIRT1 Pathway Modulation

The following table presents data from a study on doxorubicin (B1662922) (DOX)-induced cardiotoxicity in H9c2 cells, showing this compound's ability to counteract DOX-induced damage via the SIRT1/PGC-1α axis.

| Protein Target | Condition: DOX (1 µM) | Condition: DOX + this compound | Mechanism | Reference |

| p-AMPK | ▼ Significantly Inhibited | ▲ Preserved/Restored | AMPK Activation | [14] |

| SIRT1 | ▼ Decreased Expression | ▲ Preserved/Restored | SIRT1 Activation | [14] |

| PGC-1α | ▼ Downregulated | ▲ Dramatically Preserved | PGC-1α Activation | [14] |

| NRF1 | ▼ Downregulated | ▲ Preserved/Restored | Mitochondrial Biogenesis | [14] |

| UCP2 | ▼ Downregulated | ▲ Preserved/Restored | Mitochondrial Function | [14] |

Experimental Protocol: Fluorometric SIRT1 Activity Assay

This protocol describes a common in vitro method to directly measure the deacetylase activity of SIRT1 and assess the effect of compounds like this compound.[18][19]

Objective: To quantify the enzymatic activity of recombinant human SIRT1 in the presence or absence of this compound.

1. Reagent Preparation:

-

SIRT1 Assay Buffer: Prepare a buffer such as 50 mM Tris-HCl (pH 8.0), 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2.

-

Recombinant Human SIRT1: Dilute to a working concentration in ice-cold assay buffer. Keep on ice.

-

Fluorogenic Substrate: Use a commercially available acetylated peptide substrate conjugated to a fluorophore (e.g., a p53-derived peptide with an aminomethylcoumarin (AMC) group). Dilute in assay buffer.

-

NAD+ Solution: Prepare a working solution of NAD+ in assay buffer. This is the essential cofactor for the reaction.

-

Test Compound: Prepare a stock solution of this compound in DMSO and create serial dilutions. The final DMSO concentration in the assay should be ≤1%.

-

Developer Solution: This solution contains a protease that cleaves the deacetylated substrate to release the fluorophore.

-

Stop Solution/Inhibitor Control: Use a known SIRT1 inhibitor like Nicotinamide for a positive inhibition control.

2. Assay Procedure:

-

Set up the assay in a 96-well black, flat-bottom plate.

-

Add assay buffer, followed by the test compound (this compound dilutions) or vehicle (DMSO) to the appropriate wells.

-

Add the SIRT1 enzyme solution to all wells except "No Enzyme" controls.

-

To initiate the reaction, add a mixture of the Fluorogenic Substrate and NAD+ to all wells.

-

Mix gently and incubate the plate at 37°C for 30-60 minutes, protected from light.

3. Development and Detection:

-

Stop the enzymatic reaction by adding the Developer Solution to each well.

-

Incubate the plate at 37°C for 15-30 minutes, protected from light.

-

Measure the fluorescence intensity using a microplate reader at an excitation wavelength of ~350-360 nm and an emission wavelength of ~450-460 nm.

4. Data Analysis:

-

Subtract the background fluorescence (from "No Enzyme Control" wells) from all other readings.

-

Calculate the percent activation relative to the vehicle control.

-

Plot the percent activation against the logarithm of the this compound concentration to determine the EC50 (the concentration that produces 50% of the maximal activation).

Pharmacokinetic Advantages of this compound

A critical aspect for any therapeutic agent is its pharmacokinetic profile. This compound demonstrates significant advantages over its parent compound, resveratrol, primarily due to its higher bioavailability.[20] This is attributed to its two methoxy (B1213986) groups, which increase lipophilicity and metabolic stability, reducing its susceptibility to rapid first-pass metabolism (glucuronidation) in the liver.[2][21]

Comparative Pharmacokinetic Data (Rat Model)

The following table summarizes key pharmacokinetic parameters from a head-to-head comparison in rats, highlighting the superior profile of this compound.

| Pharmacokinetic Parameter | Resveratrol | This compound | Species | Reference |

| Oral Bioavailability (%) | ~20% | ~80% | Rat | [20][22] |

| Half-life (t½) (hours) | ~0.23 (14 minutes) | ~1.75 (105 minutes) | Rat | [22] |

| Peak Plasma Conc. (Cmax) | Lower | Markedly Higher | Rat | [22] |

These data underscore that at equimolar oral doses, this compound achieves much higher and more sustained plasma concentrations, suggesting it may have greater in vivo efficacy.[20]

Conclusion

This compound is a potent natural compound that modulates two of the most critical cellular pathways for managing oxidative stress and promoting longevity: the Nrf2 and SIRT1 pathways. Its mechanism of action involves direct interaction with key regulatory proteins like Keap1 and SIRT1, leading to the robust activation of downstream antioxidant and metabolic genes. This potent bioactivity is coupled with a superior pharmacokinetic profile compared to other stilbenoids, making it an attractive candidate for further research and development in the context of age-related and oxidative stress-driven diseases. The experimental frameworks provided herein offer a basis for the continued investigation and validation of this compound's therapeutic potential.

References

- 1. A Review of this compound Antioxidant Activity and Disease Modification - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scispace.com [scispace.com]

- 3. The interaction of this compound with Keap1 and its regulation on the Nrf2-ARE pathway: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]

- 4. This compound: A Potent Activator of NRF2 [this compound.com]

- 5. New Insights into Dietary this compound: Sources, Metabolism, and Health Promotion Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound-mediated Nrf2 activation: Mechanistic insights on Keap1:Nrf2 interface - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. SIRT1 [this compound.com]

- 13. Pterostibene: potent SIRT1 activator [this compound.com]

- 14. PGC1α activation by this compound ameliorates acute doxorubicin cardiotoxicity by reducing oxidative stress via enhancing AMPK and SIRT1 cascades - PMC [pmc.ncbi.nlm.nih.gov]

- 15. This compound Enhances Thermogenesis and Mitochondrial Biogenesis by Activating the SIRT1/PGC-1α/SIRT3 Pathway to Prevent Western Diet-Induced Obesity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. SIRT1 activation by this compound attenuates the skeletal muscle oxidative stress injury and mitochondrial dysfunction induced by ischemia reperfusion injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. PGC1α activation by this compound ameliorates acute doxorubicin cardiotoxicity by reducing oxidative stress via enhancing AMPK and SIRT1 cascades | Aging [aging-us.com]

- 18. benchchem.com [benchchem.com]

- 19. cdn.caymanchem.com [cdn.caymanchem.com]

- 20. Pharmacokinetics, oral bioavailability, and metabolic profile of resveratrol and its dimethylether analog, this compound, in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. This compound Pharmacokinetics [this compound.com]

- 22. benchchem.com [benchchem.com]

Pterostilbene's Anti-Inflammatory Mechanisms: A Technical Guide to Core Signaling Pathways

Abstract: Pterostilbene (B91288) (trans-3,5-dimethoxy-4'-hydroxystilbene), a natural analog of resveratrol (B1683913) found predominantly in blueberries, has garnered significant scientific attention for its potent anti-inflammatory, antioxidant, and anticarcinogenic properties.[1][2] Its superior bioavailability and metabolic stability compared to resveratrol enhance its therapeutic potential.[2][3] Chronic inflammation is a key pathological factor in a multitude of diseases, including cardiovascular disease, neurodegenerative disorders, diabetes, and cancer.[2][4] this compound exerts its anti-inflammatory effects by modulating a complex network of intracellular signaling pathways. This technical guide provides an in-depth exploration of the core molecular pathways targeted by this compound, supported by quantitative data from recent studies, detailed experimental protocols, and comprehensive visual diagrams to serve as a resource for researchers, scientists, and drug development professionals.

Core Anti-Inflammatory Signaling Pathways Modulated by this compound

This compound's efficacy stems from its ability to interact with multiple key nodes within the inflammatory cascade. It primarily functions by inhibiting pro-inflammatory pathways while simultaneously activating cytoprotective antioxidant responses.

Nuclear Factor-kappa B (NF-κB) Signaling Pathway

The NF-κB pathway is a cornerstone of the inflammatory response, responsible for the transcription of numerous pro-inflammatory genes, including cytokines, chemokines, and enzymes like iNOS and COX-2.[5][6] In an inactive state, NF-κB is sequestered in the cytoplasm by its inhibitor, IκBα. Upon stimulation by agents like lipopolysaccharide (LPS) or tumor necrosis factor-alpha (TNF-α), the IκB kinase (IKK) complex phosphorylates IκBα, leading to its degradation and the subsequent translocation of the active NF-κB p65 subunit to the nucleus.[7]

This compound effectively suppresses this pathway by inhibiting the phosphorylation and degradation of IκBα, thereby preventing the nuclear translocation of p65.[5] This blockade leads to a significant reduction in the expression of NF-κB target genes, such as TNF-α, IL-1β, and IL-6.[1][8]

Mitogen-Activated Protein Kinase (MAPK) Pathways

The MAPK family, including p38, extracellular signal-regulated kinase (ERK), and c-Jun N-terminal kinase (JNK), plays a crucial role in transducing extracellular signals to cellular responses, including inflammation.[5][9] Activation of these kinases leads to the phosphorylation of transcription factors like activator protein-1 (AP-1), which further drives the expression of inflammatory genes.[7]

Studies have demonstrated that this compound's anti-inflammatory action is significantly mediated through the inhibition of the p38 MAPK cascade.[10][11] In various cell models, this compound has been shown to dose-dependently block the phosphorylation of p38, JNK, and ERK in response to inflammatory stimuli.[6][9]

Nrf2/HO-1 Antioxidant Response Pathway

In contrast to its inhibitory roles, this compound activates the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, a primary regulator of endogenous antioxidant defenses.[12][13] Under basal conditions, Nrf2 is held in the cytoplasm by Keap1. This compound promotes the dissociation of Nrf2 from Keap1, allowing it to translocate to the nucleus.[12] There, it binds to the Antioxidant Response Element (ARE) in the promoter regions of genes encoding antioxidant enzymes, such as Heme Oxygenase-1 (HO-1) and glutathione-related enzymes.[13][14] By bolstering the cell's antioxidant capacity, this compound mitigates the oxidative stress that often triggers and exacerbates inflammatory responses.[12][15]

NLRP3 Inflammasome Pathway

The NLRP3 inflammasome is a multi-protein complex that, when activated, triggers the maturation of the highly pro-inflammatory cytokine IL-1β via caspase-1.[16] Its aberrant activation is implicated in a wide range of inflammatory diseases. This compound has been shown to be a potent inhibitor of the NLRP3 inflammasome.[1][17] It appears to interfere with the assembly of the complex, thereby preventing the activation of caspase-1 and the subsequent cleavage and secretion of IL-1β.[16][18]

Sirtuin 1 (SIRT1) Pathway

SIRT1 is a NAD+-dependent deacetylase that regulates metabolism, cellular stress responses, and inflammation.[4] this compound is a known activator of SIRT1.[1][13] One of the key anti-inflammatory mechanisms of SIRT1 activation is the direct deacetylation of the NF-κB p65 subunit, which inhibits its transcriptional activity.[13] By activating SIRT1, this compound adds another layer of control over NF-κB-mediated inflammation.[19]

References

- 1. Frontiers | this compound in the treatment of inflammatory and oncological diseases [frontiersin.org]

- 2. A Review of this compound Antioxidant Activity and Disease Modification - PMC [pmc.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. SIRT1 [this compound.com]

- 5. mdpi.com [mdpi.com]

- 6. Discovery of Novel this compound Derivatives That Might Treat Sepsis by Attenuating Oxidative Stress and Inflammation through Modulation of MAPKs/NF-κB Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 7. New Insights into Dietary this compound: Sources, Metabolism, and Health Promotion Effects [mdpi.com]

- 8. This compound induces Nrf2/HO-1 and potentially regulates NF-κB and JNK–Akt/mTOR signaling in ischemic brain injury in neonatal rats - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Anti-inflammatory action of this compound is mediated through the p38 MAPK pathway in colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. scilit.com [scilit.com]

- 12. oncotarget.com [oncotarget.com]

- 13. Comparative analyses of anti-inflammatory effects of Resveratrol, this compound and Curcumin: in-silico and in-vitro evidences - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. nbinno.com [nbinno.com]

- 16. pubs.acs.org [pubs.acs.org]

- 17. Discovery of Novel this compound-Based Derivatives as Potent and Orally Active NLRP3 Inflammasome Inhibitors with Inflammatory Activity for Colitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. pubs.acs.org [pubs.acs.org]

- 19. Frontiers | this compound Alleviates Cholestasis by Promoting SIRT1 Activity in Hepatocytes and Macrophages [frontiersin.org]

Pterostilbene's Dichotomous Role in Apoptosis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pterostilbene (B91288) (trans-3,5-dimethoxy-4'-hydroxystilbene), a natural analog of resveratrol (B1683913) found predominantly in blueberries, has garnered significant attention for its potent pharmacological activities, including its profound influence on programmed cell death, or apoptosis. This technical guide provides an in-depth exploration of the dual roles of this compound as both a promoter and an inhibitor of apoptosis, contingent on the cellular context. We will dissect the molecular signaling pathways it modulates, present quantitative data from various studies, and detail the experimental protocols used to elucidate these effects.

Pro-Apoptotic Effects of this compound in Cancer Cells

In numerous cancer cell lines, this compound has been demonstrated to be a potent inducer of apoptosis, making it a promising candidate for cancer chemoprevention and therapy.[1][2] Its pro-apoptotic activity is mediated through a multi-pronged attack on key cellular signaling pathways that govern cell survival and death.

Key Signaling Pathways in this compound-Induced Apoptosis

1. Intrinsic (Mitochondrial) Pathway: this compound heavily influences the intrinsic apoptotic pathway by modulating the Bcl-2 family of proteins. It upregulates the expression of pro-apoptotic proteins like Bax and downregulates anti-apoptotic proteins such as Bcl-2 and Bcl-xL.[1][3] This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial membrane potential, leading to the release of cytochrome c into the cytoplasm.[4] Cytochrome c then binds to Apaf-1, forming the apoptosome, which in turn activates the initiator caspase-9. Activated caspase-9 then cleaves and activates the executioner caspase-3, leading to the cleavage of cellular substrates like PARP and ultimately, cell death.[4][5]

2. Extrinsic (Death Receptor) Pathway: this compound has also been shown to activate the extrinsic apoptotic pathway. This involves the upregulation of death receptors like Fas and their ligands (FasL).[6] Binding of FasL to the Fas receptor triggers the recruitment of the Fas-associated death domain (FADD) and pro-caspase-8, forming the death-inducing signaling complex (DISC). Within the DISC, pro-caspase-8 is cleaved and activated, and subsequently activates the executioner caspase-3.[4]

3. PI3K/Akt/mTOR Pathway: The PI3K/Akt/mTOR pathway is a critical survival pathway that is often dysregulated in cancer. This compound has been shown to inhibit this pathway by downregulating the phosphorylation of PI3K, Akt, and mTOR.[7][8] Inhibition of this pathway suppresses cell survival signals and promotes apoptosis.

4. MAPK/ERK Pathway: The role of the MAPK/ERK pathway in this compound-induced apoptosis is complex and can be cell-type dependent. In some cancer cells, this compound suppresses the ERK1/2 pathway, which is associated with the induction of apoptosis.[4] In other contexts, sustained activation of the ERK pathway by this compound has also been linked to apoptotic cell death.[9]

5. p53 Signaling: this compound can induce apoptosis through a p53-dependent mechanism. It has been shown to increase the expression of p53, a tumor suppressor protein that can trigger apoptosis by upregulating the expression of pro-apoptotic genes like Bax.[10]

6. STAT3 Pathway: this compound has been found to suppress the activation of STAT3, a transcription factor that plays a crucial role in cell survival and proliferation.[11][12] By inhibiting STAT3 phosphorylation, this compound downregulates the expression of STAT3 target genes, including anti-apoptotic proteins like Bcl-2 and Mcl-1.[11]

7. NF-κB Pathway: this compound can inhibit the activation of NF-κB, a key regulator of inflammation and cell survival.[1] By blocking the NF-κB signaling pathway, this compound can sensitize cancer cells to apoptosis.[13]

Quantitative Data on Pro-Apoptotic Effects

The following tables summarize the quantitative data on the pro-apoptotic effects of this compound in various cancer cell lines.

Table 1: IC50 Values of this compound in Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Incubation Time (h) |

| Jurkat | T-cell Leukemia | 17.83 | 48 |

| Hut-78 | T-cell Lymphoma | 22.74 | 48 |

| T98G | Glioma | 32.93 | 48 |

| LN18 | Glioma | 22.30 | 48 |

| U87 | Glioma | 46.18 | 48 |

| LN229 | Glioma | 37.56 | 48 |

| C6 | Glioma | 30.10 | 48 |

| HT-29 | Colon Cancer | ~15 - 35.73 | 48 |

| SKOV-3 | Ovarian Cancer | 55 | Not Specified |

| MOLT4 | Human Leukemia | 44 | Not Specified |

Table 2: this compound-Induced Apoptosis in Cancer Cell Lines

| Cell Line | Cancer Type | This compound Concentration (µM) | Incubation Time (h) | % Apoptotic Cells (Early + Late) |

| H520 | Lung Squamous Cell Carcinoma | 12.5 - 50 | 48 | Dose-dependent increase |

| OVCAR-8 | Ovarian Cancer | 50 - 300 | 48 | 15.1% to 99.8% |

| Caov-3 | Ovarian Cancer | 50 - 300 | 48 | 27.1% to 99.7% |

| MOLT4 | Human Leukemia | 44 | 0 - 48 | Time-dependent increase |

Anti-Apoptotic Effects of this compound

In contrast to its effects on cancer cells, this compound has been shown to exhibit anti-apoptotic and cytoprotective effects in normal cells and certain disease models, such as atherosclerosis.[14][15] This highlights the context-dependent nature of its biological activities.

Key Signaling Pathways in this compound's Anti-Apoptotic Effects

1. Nrf2 Pathway: In endothelial cells, this compound has been shown to activate the Nrf2 signaling pathway.[14][15] Nrf2 is a transcription factor that regulates the expression of antioxidant and cytoprotective genes. By activating Nrf2, this compound can protect cells from oxidative stress-induced apoptosis.

2. NF-κB Pathway: In the context of atherosclerosis, this compound has been found to reduce endothelial cell apoptosis by regulating the Nrf2-mediated TLR-4/MyD88/NF-κB pathway.[14][15] This suggests that in certain non-cancerous settings, modulation of NF-κB by this compound can be protective.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature to study the effects of this compound on apoptosis.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[16]

-

Principle: NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells.

-

Protocol:

-

Seed cells in a 96-well plate at a density of 1 x 104 cells/well and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound for the desired time period (e.g., 24, 48, or 72 hours).

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

-

Measure the absorbance at 490 nm using a microplate reader.

-